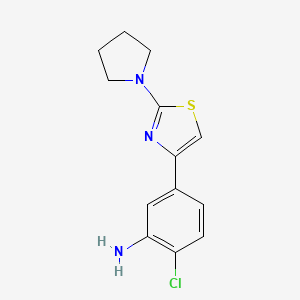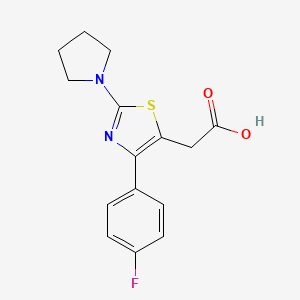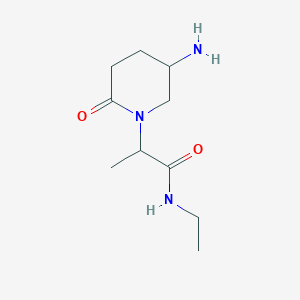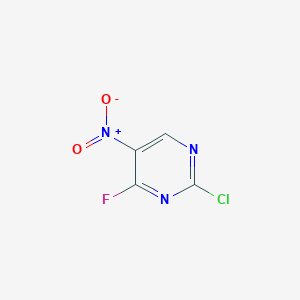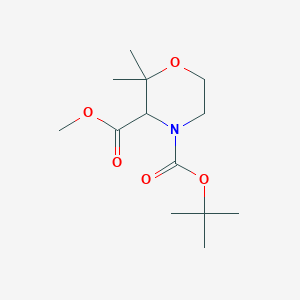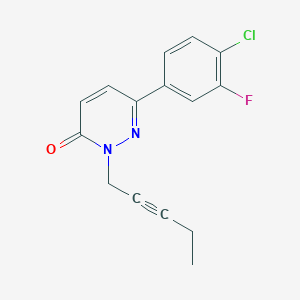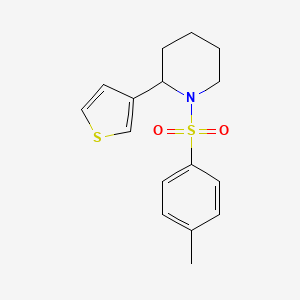
2-(Thiophen-3-yl)-1-tosylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-3-yl)-1-tosylpiperidine is a compound that features a thiophene ring attached to a piperidine ring, which is further substituted with a tosyl group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in medicinal chemistry and material science. Piperidine is a six-membered ring containing nitrogen, commonly found in many alkaloids and synthetic compounds. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1-tosylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Tosyl Group: The piperidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)-1-tosylpiperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tosyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted piperidine.
Substitution: Piperidine derivatives with various substituents replacing the tosyl group.
Scientific Research Applications
2-(Thiophen-3-yl)-1-tosylpiperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)-1-tosylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the thiophene and piperidine rings. The tosyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1-tosylpiperidine: Similar structure but with the thiophene ring attached at the 2-position.
2-(Furan-3-yl)-1-tosylpiperidine: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyridin-3-yl)-1-tosylpiperidine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-3-yl)-1-tosylpiperidine is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. The combination of the thiophene, piperidine, and tosyl groups provides a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C16H19NO2S2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C16H19NO2S2/c1-13-5-7-15(8-6-13)21(18,19)17-10-3-2-4-16(17)14-9-11-20-12-14/h5-9,11-12,16H,2-4,10H2,1H3 |
InChI Key |
XSBGTEGUTCKLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)

